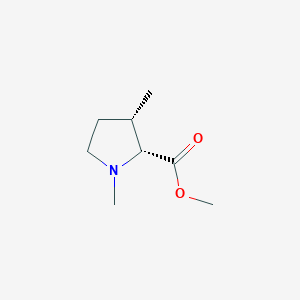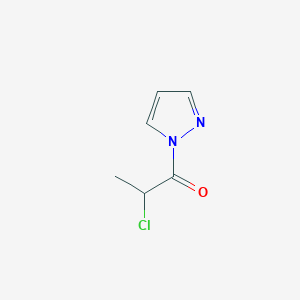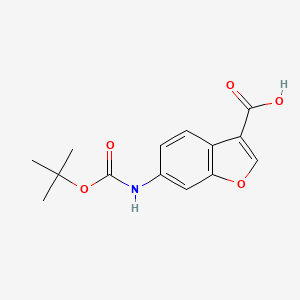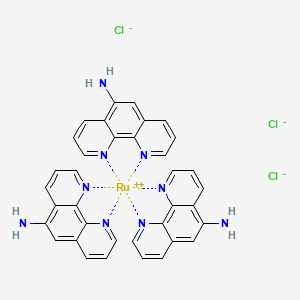
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique electrochemical properties and its ability to form stable complexes with various ligands. The ruthenium center is coordinated by three 5-amino-1,10-phenanthroline ligands, and the complex is stabilized by two chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 5-amino-1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Reduction: The complex can also undergo reduction reactions, which are often studied using cyclic voltammetry.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride has a wide range of scientific research applications:
Chemistry: It is used in the study of electrochemical properties and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use in medical devices and as a potential therapeutic agent.
Industry: The compound is used in the development of sensors and other electrochemical devices.
Mécanisme D'action
The mechanism by which Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride exerts its effects is primarily through its electrochemical properties. The ruthenium center can undergo redox reactions, which are crucial for its function as a catalyst and in sensors. The 5-amino-1,10-phenanthroline ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: This compound is similar in structure but lacks the amino groups on the phenanthroline ligands.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: This compound has diphenyl groups on the phenanthroline ligands, which can alter its electrochemical properties.
Uniqueness
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is unique due to the presence of amino groups on the phenanthroline ligands. These groups can participate in additional interactions and reactions, making the compound more versatile in various applications .
Propriétés
Formule moléculaire |
C36H27Cl3N9Ru- |
|---|---|
Poids moléculaire |
793.1 g/mol |
Nom IUPAC |
1,10-phenanthrolin-5-amine;ruthenium(2+);trichloride |
InChI |
InChI=1S/3C12H9N3.3ClH.Ru/c3*13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;;;;/h3*1-7H,13H2;3*1H;/q;;;;;;+2/p-3 |
Clé InChI |
XTSRUOFYUPUKMK-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Cl-].[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

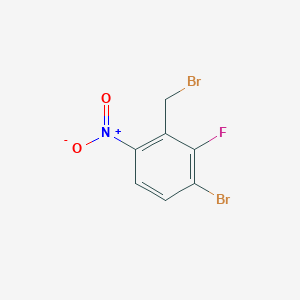
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
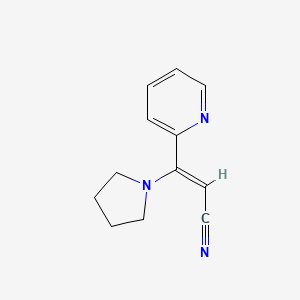
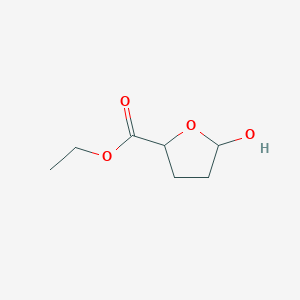
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
